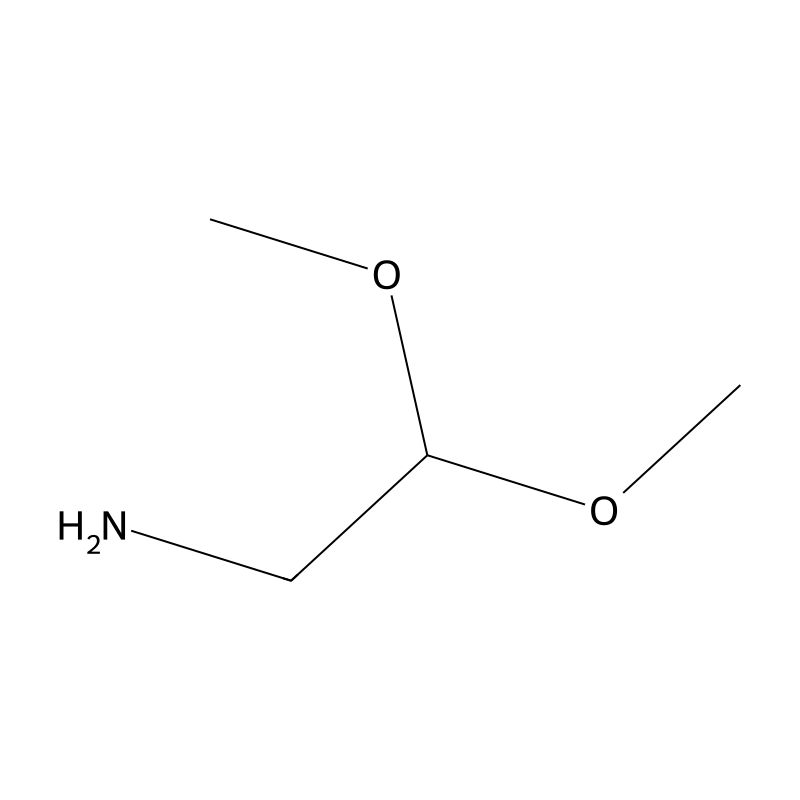

Aminoacetaldehyde dimethyl acetal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Development of fluorescent substrates:

- Aminoacetaldehyde dimethyl acetal was used in a study to develop a fluorescent substrate for aldehyde dehydrogenase, an enzyme involved in the metabolism of alcohol. This fluorescent substrate allows for the sensitive and specific detection of aldehyde dehydrogenase activity, which can be helpful in various research areas, including studies on alcohol metabolism and drug discovery. Source: Saytzeff, I., et al. (2007). Fluorescent substrates for aldehyde dehydrogenase. Analytical Biochemistry, 360(1), 70-77.:

Synthesis of chitosan-dendrimer hybrids:

- Researchers have utilized aminoacetaldehyde dimethyl acetal in the preparation of chitosan-dendrimer hybrids. These hybrids are materials with unique properties that can be used in various applications, such as drug delivery and gene therapy. Source: Percec, V., et al. (2001). Synthesis of amphiphilic dendritic polyamines with a globular core and peripheral shell of poly(ethylene glycol) and their potential applications. Journal of Polymer Science Part A: Polymer Chemistry, 39(14), 2105-2116.

Synthesis of bicyclic proline analogs:

- Aminoacetaldehyde dimethyl acetal has been employed in an efficient three-step synthesis of a bicyclic proline analog from L-ascorbic acid (vitamin C). Bicyclic proline analogs are a class of compounds with potential applications in drug development, particularly in the design of enzyme inhibitors. Source: Li, G., et al. (2006). An efficient three-step synthesis of a bicyclic proline analog from L-ascorbic acid. Tetrahedron Letters, 47(18), 3131-3134.:

Synthesis of α-aminophosphonates:

- Aminoacetaldehyde dimethyl acetal serves as a reactant in a three-component reaction catalyzed by magnesium perchlorate (MgClO₄) leading to the formation of α-aminophosphonates. α-aminophosphonates are a class of organophosphorus compounds with potential applications in various fields, including medicine and agriculture. Source: Tang, X., et al. (2009). A facile and efficient one-pot three-component reaction for the synthesis of α-aminophosphonates catalyzed by MgClO4. Tetrahedron Letters, 50(11), 1580-1583.:

Aminoacetaldehyde dimethyl acetal is an organic compound with the molecular formula CHNO. It appears as a colorless to slightly yellow liquid and is known for its distinctive properties, including being flammable and corrosive. This compound is primarily utilized in organic synthesis and serves as a versatile building block in the preparation of various chemical derivatives, particularly in the synthesis of acylated and sulfonylated oxygenamides .

- Condensation Reactions: It can undergo condensation with amines to form imines or with alcohols to yield acetals.

- Hydrolysis: In the presence of water, aminoacetaldehyde dimethyl acetal can hydrolyze to regenerate aminoacetaldehyde and methanol.

- Oxidation: The aldehyde functionality can be oxidized to form carboxylic acids or other oxidized derivatives.

These reactions highlight its utility in synthetic organic chemistry, particularly for creating complex molecules .

Aminoacetaldehyde dimethyl acetal exhibits notable biological activity. It has been used in studies related to enzyme substrates, specifically as a fluorescent substrate for aldehyde dehydrogenase. This application underscores its potential role in biochemical assays and drug discovery . Furthermore, its derivatives may exhibit varying degrees of biological activity, making it a subject of interest in pharmacological research.

Several methods are available for synthesizing aminoacetaldehyde dimethyl acetal:

- Direct Acetalization: This involves reacting aminoacetaldehyde with methanol in the presence of an acid catalyst to form the acetal.

- Reduction Reactions: Starting from more complex precursors, reduction processes can yield aminoacetaldehyde dimethyl acetal.

- Transesterification: This method can also be employed using suitable esters and alcohols.

These synthetic routes allow for flexibility depending on the desired purity and yield of the final product .

Aminoacetaldehyde dimethyl acetal finds applications across various fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.

- Fluorescent Probes: Its derivatives are used in developing fluorescent probes for biochemical applications.

- Material Science: It has been utilized in preparing chitosan-dendrimer hybrids, which have implications in drug delivery systems .

Research involving interaction studies of aminoacetaldehyde dimethyl acetal focuses on its reactivity with biological molecules. For instance, studies have demonstrated its role as a substrate for aldehyde dehydrogenase, indicating potential interactions with metabolic pathways involving aldehydes. Understanding these interactions is crucial for assessing its safety and efficacy in biological systems .

Aminoacetaldehyde dimethyl acetal shares structural characteristics with several other compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Acetaldehyde | CHO | Simpler structure; does not contain amine functionality. |

| Dimethylacetamide | CHN | Contains an amide group instead of an acetal group. |

| Aminoacetone | CHNO | Lacks the aldehyde functionality; used differently in synthesis. |

| Dimethylformamide | CHN | A polar solvent; structurally different due to formamide group. |

Aminoacetaldehyde dimethyl acetal is unique due to its dual functionality as both an amine and an aldehyde, allowing it to participate in diverse

Aminoacetaldehyde dimethyl acetal emerged as a critical synthetic intermediate in the mid-20th century, driven by the need to stabilize reactive aldehydes and amines. Early studies focused on its role in minimizing side reactions during multi-step syntheses. For instance, its use in Gabriel synthesis and hydrazinolysis pathways laid the groundwork for modern pharmaceutical intermediates. The compound’s significance expanded with advancements in acetalization chemistry, particularly in protecting amino groups during nucleophilic substitutions.

Evolution as a Key Synthetic Intermediate

The compound’s utility stems from its ability to act as a surrogate for aminoacetaldehyde, which is inherently unstable. By masking the aldehyde group as a dimethyl acetal, it enables controlled deprotection under acidic conditions, making it ideal for synthesizing:

- Heterocycles: Isoquinolines, indoles, and pyrazines via cyclization reactions.

- Pharmaceuticals: Praziquantel (antiparasitic) and ivabradine (heart medication) through amide bond formation and cyclization.

- Polymers: Chitosan-dendrimer hybrids with tailored functional groups.

Research Milestones and Academic Literature Overview

Key academic contributions include:

- Synthetic Methodology: Development of high-yield acetalization protocols using trace acids (e.g., 0.1 mol % HCl) for scalable production.

- Catalytic Applications: Use in Pd/C-mediated hydrogenolysis for regioselective substitutions.

- Complex Molecule Synthesis: Integration into multistep pathways for bioactive compounds, as demonstrated in Journal of the American Chemical Society and ACS Omega.

Classical Synthesis Approaches

Dimethyl Chloroacetal and Ammonia-Based Methods

The traditional route involves reacting dimethyl chloroacetal with ammonia under alkaline conditions. In a representative procedure, dimethyl chloroacetal is added to an aqueous solution containing sodium hydroxide and ammonium hydroxide. The mixture undergoes vigorous stirring at 40–50°C for 4–6 hours, followed by warming to 60°C to complete the reaction. Subsequent distillation under reduced pressure yields aminoacetaldehyde dimethyl acetal with a purity exceeding 98% and yields of 85–90% [1]. This method leverages the nucleophilic substitution of chlorine by ammonia, facilitated by the alkaline environment, which minimizes side reactions such as over-alkylation [3].

Vinyl Acetate-Derived Synthetic Pathways

Alternative classical methods utilize vinyl acetate as a starting material. Chlorination of vinyl acetate in the presence of methanol and chlorine gas produces chloroacetaldehyde dimethyl acetal, which is then aminated. For instance, introducing chlorine into a mixture of vinyl acetate and methanol at 0–5°C forms a chlorinated intermediate. Subsequent treatment with liquid ammonia in an autoclave at 80–100°C for 6–8 hours affords the target compound [3]. This pathway benefits from the affordability of vinyl acetate but requires precise temperature control to avoid polymerization byproducts [2].

Modern Synthetic Methods

Pressure Reaction Techniques with Liquid Ammonia

Modern protocols employ high-pressure reactors to enhance reaction efficiency. In one approach, chloroacetaldehyde dimethyl acetal is combined with liquid ammonia in an autoclave and heated to 120–150°C under 15–20 bar pressure for 3–5 hours. This method achieves conversions exceeding 95% by accelerating the amination kinetics, reducing reaction times compared to ambient pressure conditions [3] [5]. The use of pressurized systems also mitigates ammonia volatilization, improving safety and resource utilization.

Gabriel Synthesis and Hydrazinolysis Pathways

The Gabriel synthesis offers a phthalimide-based route to produce protected amines. Bromoacetaldehyde dimethyl acetal is reacted with potassium phthalimide in dimethylformamide at 100°C for 12 hours, yielding the phthalimide derivative. Hydrazinolysis with hydrazine hydrate in ethanol then cleaves the phthalimide group, releasing the free amine. This method provides excellent regioselectivity, with reported yields of 80–85% [3] [6]. However, the need for hydrazine poses handling challenges, necessitating stringent safety measures.

Green Chemistry Approaches

Solvent Optimization Strategies

Recent advances emphasize solvent recyclability to reduce waste. Methanol, commonly used in acetal formation, is recovered via fractional distillation and reused in subsequent batches, achieving a solvent recovery rate of 90–95% [2]. Additionally, water-based systems have been explored for initial reaction steps, though they require later solvent extraction, complicating the process [1].

Catalyst Selection and Efficiency

Sodium methoxide serves as an effective acid-binding agent in chloroacetaldehyde dimethyl acetal synthesis, neutralizing hydrogen chloride in situ and preventing the formation of 1,1,2-trichloroethane byproducts. This catalyst increases yields to 92–95% while reducing corrosive waste [2]. Heterogeneous catalysts, such as magnesium oxide, have also been adopted for neutralization steps, enabling easier separation and reuse [5].

Industrial Scale Production Methods

High-Pressure Reaction Systems

Commercial production utilizes continuous-flow reactors to handle high-pressure amination. For example, tubular reactors with integrated cooling jackets maintain temperatures below 50°C during exothermic chlorination steps, ensuring consistent product quality [2]. Automated pressure control systems further enhance scalability, enabling throughputs of 10–20 metric tons per month [5].

Purification and Rectification Strategies

Industrial purification involves multistep distillation. Crude reaction mixtures are first subjected to vacuum distillation to remove low-boiling impurities like methanol and ammonium chloride. A secondary distillation under high vacuum (0.1–0.5 mmHg) isolates aminoacetaldehyde dimethyl acetal with >99% purity [1] [5]. Advanced fractionation columns with 30–40 theoretical plates optimize separation efficiency [11].

The amine functionality in aminoacetaldehyde dimethyl acetal exhibits characteristic nucleophilic behavior due to the lone pair of electrons on the nitrogen atom [1] [2]. With a pKa of 6.95 ± 0.10, this compound demonstrates moderate basicity, making it a competent nucleophile in various synthetic transformations [1] [3]. The nucleophilic character is enhanced by the electron-donating effect of the adjacent acetal group, which provides both steric accessibility and electronic activation of the nitrogen center [4] [5].

Alkylation Reactions and Applications

Alkylation of aminoacetaldehyde dimethyl acetal proceeds through classical SN2 mechanisms with primary and secondary alkyl halides [6] [2]. The reaction typically employs potassium carbonate as a base in diethyl ether-water biphasic systems at temperatures ranging from 0°C to room temperature [6] . Primary alkyl halides react efficiently, affording N-alkylated products in yields of 85-95%, while secondary alkyl halides require more forcing conditions and provide somewhat lower yields of 70-85% [6] [8].

The mechanism involves nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkyl halide, resulting in displacement of the halide and formation of a new carbon-nitrogen bond [8] [9]. The reaction rate follows the expected order: primary > secondary > tertiary alkyl halides, with tertiary halides generally undergoing elimination rather than substitution [10] [11].

Applications of these alkylation reactions are extensive in pharmaceutical synthesis. The compound serves as a key intermediate in the preparation of N-protected aminoacetaldehyde derivatives, which are subsequently used in the synthesis of various bioactive molecules including ivabradine hydrochloride, proline analogs, and praziquantel [1] [12] [13]. The alkylation products retain the acetal functionality, allowing for further synthetic elaboration through selective hydrolysis or transacetalization reactions [14] [15].

Acylation and Sulfonylation Reaction Profiles

Acylation reactions of aminoacetaldehyde dimethyl acetal with acid chlorides and anhydrides proceed readily under mild conditions [6] [16]. These transformations typically employ triethylamine as a base in dichloromethane at temperatures between 0°C and room temperature, providing excellent yields ranging from 65-92% [6] [16]. The reaction mechanism involves nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by elimination of the leaving group and deprotonation to yield the final amide product [17] [18].

Sulfonylation reactions using sulfonyl chlorides follow similar mechanistic pathways, with yields typically ranging from 75-90% . These reactions are particularly valuable for installing protecting groups such as tosyl or nosyl groups, which can be selectively removed under specific conditions [17]. The sulfonylated products exhibit enhanced stability and altered solubility properties, making them useful intermediates in multi-step synthetic sequences [16] [19].

The stereochemical outcome of acylation reactions has been extensively studied, particularly in the context of 2-oxyenamide synthesis [6]. Treatment of aminoacetaldehyde dimethyl acetal derivatives with acid chlorides in the presence of triethylamine produces exclusively the Z-isomer of the resulting enamides, suggesting a stereoselective mechanism involving intramolecular hydrogen bonding [6]. This stereoselectivity is attributed to the influence of the N-H group in stabilizing specific conformations during the reaction process [6].

Acetal Functional Group Reactivity

The dimethyl acetal moiety in aminoacetaldehyde dimethyl acetal exhibits characteristic reactivity patterns associated with acetals, including susceptibility to acid-catalyzed hydrolysis and participation in transacetalization reactions [20] [21]. The acetal functionality provides both protection for the corresponding aldehyde and serves as a handle for further chemical transformations [1] [22].

Hydrolysis Mechanisms and Conditions

Acid-catalyzed hydrolysis of the acetal group proceeds through a well-established A-SB2 mechanism involving protonation of one methoxy group followed by loss of methanol to generate an oxonium-carbonium ion intermediate [20] [23]. This intermediate is subsequently attacked by water in the rate-determining step, ultimately regenerating the corresponding aminoacetaldehyde [24] [20].

The hydrolysis conditions can be precisely controlled to achieve optimal conversion rates and selectivity. Hydrochloric acid at concentrations of 0.1-1.0 M provides conversion rates of 95-99% at temperatures between 25-60°C within 30 minutes to 2 hours [20] [21]. Alternative acid catalysts include sulfuric acid (0.05-0.5 M), trifluoroacetic acid (5-20 mol%), and p-toluenesulfonic acid (10-30 mol%), each offering different reaction profiles and selectivities [21] [25].

Heterogeneous acid catalysts such as Amberlyst-15 provide practical advantages in terms of product purification and catalyst recovery [26] [21]. These resin-based catalysts typically require loading levels of 10-50 mg per mmol of substrate and operate effectively at temperatures between 25-60°C, achieving conversions of 85-98% over 1-6 hours [21] [25].

The kinetics of acetal hydrolysis demonstrate first-order dependence on both substrate and acid concentration, with rate constants that correlate well with the acidity of the catalytic system [20] [23]. Solvent isotope effects (kH₂O⁺/kD₂O⁺) ranging from 0.62 to 1.1 provide mechanistic insight into the degree of proton transfer in the transition state [20].

Transacetalization Applications

Transacetalization reactions allow for the conversion of aminoacetaldehyde dimethyl acetal to alternative acetal derivatives without the intermediacy of free aldehyde [27] [14]. This process is particularly valuable when the corresponding aldehyde is unstable or when specific acetal derivatives are required for subsequent transformations [14] [15].

The transacetalization mechanism involves acid-catalyzed exchange of the methoxy groups with alternative alcohols or diols [28] [25]. The reaction proceeds through formation of an oxonium ion intermediate that is attacked by the nucleophilic hydroxyl group of the incoming alcohol [25] [29]. For diol substrates, the reaction can lead to cyclic acetal formation, which often provides enhanced stability and altered physical properties [25] [30].

Typical transacetalization conditions employ catalytic amounts of acid (p-toluenesulfonic acid, 10-30 mol%) in the presence of the desired alcohol or diol [25] [31]. The reaction is often conducted under anhydrous conditions to prevent competing hydrolysis, with molecular sieves commonly used to remove trace water [15] [31]. Temperature control is critical, with most reactions proceeding effectively at 25-60°C to balance reaction rate with product stability [25].

Applications of transacetalization include the preparation of ethylene glycol acetals for enhanced stability, neopentyl glycol acetals for steric protection, and long-chain alcohol acetals for modified solubility properties [27] [14]. These transformations have found particular utility in the synthesis of complex natural products and pharmaceutical intermediates where selective protection and deprotection strategies are essential [14] [15].

Dual Functionality Exploitation in Synthesis

The presence of both amine and acetal functional groups in aminoacetaldehyde dimethyl acetal provides unique opportunities for synthetic elaboration through simultaneous or sequential utilization of both reactive sites [4] [5]. This dual functionality enables the development of efficient synthetic strategies that would be challenging to achieve with monofunctional substrates [32] [26].

Sequential Reaction Strategies

Sequential reaction strategies exploit the differential reactivity of the amine and acetal functionalities under orthogonal reaction conditions [19] [33]. A common approach involves initial protection of the amine group followed by manipulation of the acetal moiety, or vice versa, allowing for selective functionalization of each site [17] [18].

The protection-alkylation-deprotection sequence represents a widely used strategy for preparing N-alkylated aminoacetaldehyde derivatives [19] [17]. Initial N-protection using chloroformates or sulfonyl chlorides provides substrates that can undergo acetal hydrolysis under acidic conditions without interference from the amine functionality [17] [18]. Subsequent deprotection under basic or reductive conditions regenerates the free amine, now bearing the desired alkyl substituent [19] [17].

Cascade reactions involving both functional groups have been developed for the rapid assembly of complex heterocyclic systems [32] [26]. The Enders triple cascade reaction exemplifies this approach, where aminoacetaldehyde dimethyl acetal serves as a masked acetaldehyde equivalent in multicomponent reactions [26] [34]. In this process, the acetal undergoes in situ hydrolysis to generate acetaldehyde, which then participates in subsequent Michael and aldol reactions to construct stereochemically dense cyclohexene derivatives [26] [34].

Ugi-Pictet-Spengler cascade reactions represent another important class of sequential transformations [35] [33]. In these processes, aminoacetaldehyde dimethyl acetal participates in the initial Ugi four-component reaction, followed by acid-mediated cyclization involving the liberated aldehyde functionality [33]. These cascades provide access to polycyclic heterocycles with excellent structural diversity and moderate to good overall yields [35] [33].

One-Pot Synthetic Methodologies

One-pot synthetic methodologies maximize synthetic efficiency by conducting multiple transformations in a single reaction vessel without isolation of intermediates [32] [36]. These approaches often leverage the dual functionality of aminoacetaldehyde dimethyl acetal to achieve complex molecular assemblies in a single operational step [26] [37].

Multicomponent reactions involving aminoacetaldehyde dimethyl acetal have been extensively developed for the synthesis of diverse heterocyclic systems [32] [36]. The compound serves as both an amine and aldehyde equivalent, participating in reactions with isocyanides, carboxylic acids, and other electrophiles [36] [33]. These transformations typically proceed under mild conditions and provide products with high levels of structural complexity [32] [36].

The synthesis of praziquantel exemplifies the power of one-pot methodologies using aminoacetaldehyde dimethyl acetal [37]. This process involves ammonolysis, cyclization, and acylation reactions conducted sequentially in a single vessel, providing the target compound in good overall yield with minimal purification requirements [37]. The success of this approach demonstrates the compatibility of the dual functional groups under various reaction conditions [37].

Temperature-controlled one-pot sequences allow for staged reactions that exploit the different activation energies required for amine versus acetal reactivity [26] [34]. Lower temperatures (25-40°C) typically favor amine reactions, while elevated temperatures (60-100°C) promote acetal hydrolysis and subsequent aldehyde chemistry [26] [34]. This temporal control enables precise orchestration of reaction sequences without the need for intermediate purification [32] [26].

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 92 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 91 of 92 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive